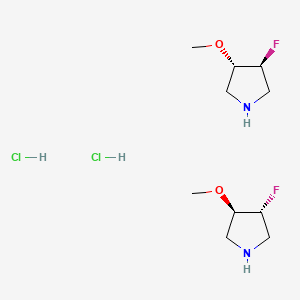

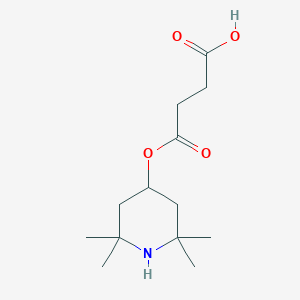

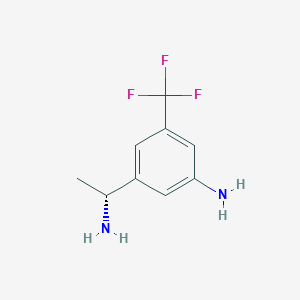

![molecular formula C37H43ClN4O13 B8197399 N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B8197399.png)

N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

INNO-206 HCl salt, also known as INNO206 HCl salt, is a hydrochloride salt form of a novel doxorubicin prodrug. This compound is designed to improve the therapeutic index of doxorubicin by enhancing its antitumor efficacy while reducing its toxicity. The chemical formula of INNO-206 HCl salt is C37H43ClN4O13, and it has a molecular weight of 787.22 .

Méthodes De Préparation

The synthesis of INNO-206 HCl salt involves the conjugation of doxorubicin with a maleimidocaproyl hydrazone linker. This linker allows the prodrug to bind to circulating serum albumin and release doxorubicin selectively at the tumor site. The synthetic route typically involves the following steps:

Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent.

Conjugation with Linker: The activated doxorubicin is then conjugated with the maleimidocaproyl hydrazone linker under controlled conditions.

Purification: The resulting product is purified using chromatographic techniques to obtain the desired INNO-206 HCl salt.

Industrial production methods for INNO-206 HCl salt would involve scaling up the synthetic route while ensuring the purity and consistency of the final product. This may include optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures.

Analyse Des Réactions Chimiques

INNO-206 HCl salt undergoes several types of chemical reactions, including:

Hydrolysis: The hydrazone linker in INNO-206 HCl salt is sensitive to acidic conditions, leading to the hydrolysis of the linker and the release of doxorubicin.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may affect its stability and efficacy.

Substitution: INNO-206 HCl salt can participate in substitution reactions, particularly at the maleimide moiety.

Common reagents and conditions used in these reactions include acidic buffers for hydrolysis, oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major product formed from these reactions is doxorubicin, which is released at the tumor site .

Applications De Recherche Scientifique

INNO-206 HCl salt has several scientific research applications, particularly in the field of oncology. Some of its key applications include:

Antitumor Efficacy: INNO-206 HCl salt has shown superior antitumor efficacy compared to doxorubicin in various tumor xenograft models, including breast carcinoma, ovarian carcinoma, and small cell lung cancer.

Reduced Toxicity: The prodrug has demonstrated reduced cardiotoxicity, myelosuppression, and liver toxicity compared to doxorubicin, making it a promising candidate for cancer therapy.

Mécanisme D'action

The mechanism of action of INNO-206 HCl salt involves its binding to circulating serum albumin via the maleimidocaproyl hydrazone linker. This binding allows the prodrug to circulate in the bloodstream and accumulate at tumor sites. The acidic environment of the tumor tissue triggers the hydrolysis of the hydrazone linker, releasing doxorubicin. Doxorubicin then exerts its antitumor effects by inhibiting DNA topoisomerase II, leading to DNA damage and apoptosis of cancer cells .

Comparaison Avec Des Composés Similaires

INNO-206 HCl salt is unique compared to other doxorubicin prodrugs due to its albumin-binding mechanism and acid-sensitive linker. Similar compounds include:

Doxorubicin: The parent compound of INNO-206 HCl salt, which has a broader distribution and higher toxicity.

Liposomal Doxorubicin: A formulation that encapsulates doxorubicin in liposomes to improve its pharmacokinetics and reduce toxicity.

Aldoxorubicin: Another doxorubicin prodrug that also utilizes an albumin-binding mechanism but with different linker chemistry.

INNO-206 HCl salt stands out due to its ability to selectively release doxorubicin at tumor sites, enhancing its antitumor efficacy while minimizing systemic toxicity.

Propriétés

IUPAC Name |

N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHWQPYPXRQTM-BMIXYTAESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

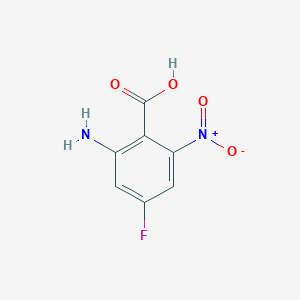

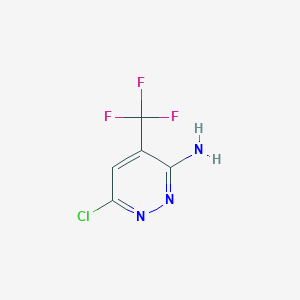

![1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197353.png)

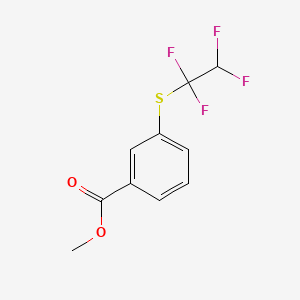

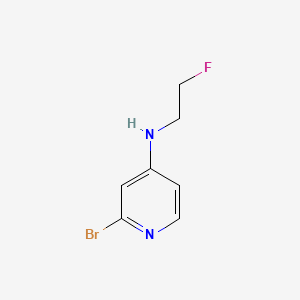

![Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197354.png)

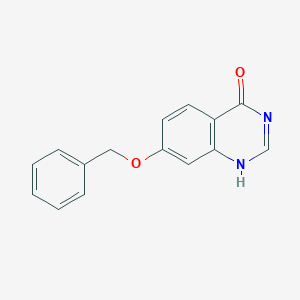

![(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B8197387.png)

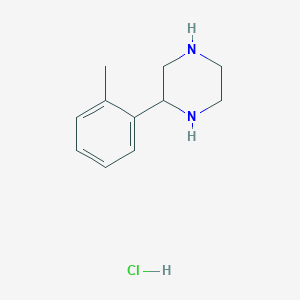

![[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8197393.png)